(S)-tert-Butyl 3-acetamidopyrrolidine-1-carboxylate
Overview
Description
(S)-tert-Butyl 3-acetamidopyrrolidine-1-carboxylate is a chemical compound with the molecular formula C11H20N2O3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 3-acetamidopyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.
Introduction of the Acetamido Group: The acetamido group is introduced by reacting the pyrrolidine derivative with acetic anhydride or acetyl chloride under basic conditions.
Protection of the Nitrogen Atom: The nitrogen atom in the pyrrolidine ring is protected using a tert-butyl group. This is achieved by reacting the compound with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent oxidation.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 3-acetamidopyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamido or tert-butyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
(S)-tert-Butyl 3-acetamidopyrrolidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and bioactive compounds.
Biological Studies: It is used in the study of enzyme mechanisms and protein-ligand interactions due to its structural similarity to certain biological molecules.
Industrial Applications: The compound is used in the development of new materials and catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 3-acetamidopyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-acetamidopyrrolidine-1-carboxylate: A similar compound with a different stereochemistry.
tert-Butyl 3-acetamidopyrrolidine-2-carboxylate: A structural isomer with the acetamido group at a different position.
tert-Butyl 3-acetamidopyrrolidine-1-sulfonate: A sulfonate derivative with different chemical properties.
Uniqueness
(S)-tert-Butyl 3-acetamidopyrrolidine-1-carboxylate is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. The presence of the tert-butyl and acetamido groups also imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
tert-butyl (3S)-3-acetamidopyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-8(14)12-9-5-6-13(7-9)10(15)16-11(2,3)4/h9H,5-7H2,1-4H3,(H,12,14)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFZPSKIMUPQSR-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCN(C1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1CCN(C1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60554837 | |
Record name | tert-Butyl (3S)-3-acetamidopyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60554837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114636-37-2 | |
Record name | tert-Butyl (3S)-3-acetamidopyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60554837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-(-)-1-Boc-3-acetamidopyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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